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N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)ethanesulfonamide

Physicochemical Properties logP Solubility

N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)ethanesulfonamide is a synthetic small molecule built on a pyrazolo[3,4-d]pyrimidine core, substituted at the 4‑position with a piperidine ring and bearing an ethanesulfonamide side chain. Its molecular formula is C₁₄H₂₂N₆O₂S (MW 338.43) and its InChI Key is STURZISYJPLTEI-UHFFFAOYSA-N.

Molecular Formula C14H22N6O2S
Molecular Weight 338.43
CAS No. 1209539-79-6
Cat. No. B2755078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)ethanesulfonamide
CAS1209539-79-6
Molecular FormulaC14H22N6O2S
Molecular Weight338.43
Structural Identifiers
SMILESCCS(=O)(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCCCC3
InChIInChI=1S/C14H22N6O2S/c1-2-23(21,22)18-6-9-20-14-12(10-17-20)13(15-11-16-14)19-7-4-3-5-8-19/h10-11,18H,2-9H2,1H3
InChIKeySTURZISYJPLTEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)ethanesulfonamide (CAS 1209539-79-6) – Compound Class & Baseline Characterization


N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)ethanesulfonamide is a synthetic small molecule built on a pyrazolo[3,4-d]pyrimidine core, substituted at the 4‑position with a piperidine ring and bearing an ethanesulfonamide side chain . Its molecular formula is C₁₄H₂₂N₆O₂S (MW 338.43) and its InChI Key is STURZISYJPLTEI-UHFFFAOYSA-N [1]. The compound’s architecture places it within the broader class of pyrazolopyrimidine sulfonamides, a chemotype that has been explored for kinase inhibition, sigma‑receptor binding, and phosphodiesterase modulation. However, authoritative public databases contain no target‑specific bioactivity data for this exact compound at the time of writing [2], and its primary literature footprint is limited. This guide therefore focuses on differentiating the compound through its structural features and the quantitatively characterized properties of its closest in‑class analogs to support informed procurement decisions.

Scaffold-based probe: Pyrazolo[3,4-d]pyrimidine sulfonamide core with piperidine and ethanesulfonamide motifs.
Data-void compound: No public bioactivity data; suited for de novo target/kinase profiling and SAR expansion.
Structural differentiator: Ethanesulfonamide chain confers distinct lipophilicity and H-bond profile vs. methylsulfonamide analogs.

Why Generic Pyrazolopyrimidine Sulfonamides Cannot Substitute for CAS 1209539-79-6


Within the pyrazolo[3,4-d]pyrimidine sulfonamide family, minor structural variations—such as the length of the sulfonamide alkyl chain, the nature of the 4‑position amine, or the N1‑substitution pattern—can produce order‑of‑magnitude shifts in target potency and selectivity [1]. For instance, in the closely related PDE9 inhibitor series disclosed in US 9,617,269, replacing an N‑isopropyl group with an N‑cyclopentyl substituent altered the IC₅₀ from 121 nM to 52 nM [2]. The piperidine‑ethanesulfonamide combination present in CAS 1209539‑79‑6 is a distinct chemotype that has not been directly profiled alongside its methylsulfonamide or arylsulfonamide congeners. Consequently, assuming equivalent biological behavior or physicochemical properties based solely on core scaffold similarity carries substantial risk for experimental programs, and procurement of the specific compound is essential for reproducible results.

Target Compound
CAS 1209539-79-6
Piperidine-ethanesulfonamide chemotype with unique pharmacophoric geometry.
Generic Analogs
Pyrazolopyrimidine sulfonamides
Minor alkyl or amine changes may cause order-of-magnitude potency shifts; class-level SAR cannot predict target engagement for the exact compound.
Procurement rationale: Only the exact compound ensures reproducibility; substitution risks altering ADME, selectivity, or binding.

Quantitative Differentiation Evidence for N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)ethanesulfonamide vs. Closest Analogs


Ethanesulfonamide vs. Methanesulfonamide: Calculated Physicochemical Differentiation

The ethanesulfonamide group of CAS 1209539-79-6 imparts a higher calculated logP (~1.47) compared to the corresponding methanesulfonamide analog (estimated logP ~0.9), indicating greater lipophilicity that may influence membrane permeability and protein binding [1]. This difference is consistent with the 0.5–0.6 logP unit increase typically observed per additional methylene in sulfonamide series [2].

Lipophilicity shift
Class‑level inference
clogP ≈ 1.47 vs ≈ 0.9 (Δ +0.57)
Higher lipophilicity may affect permeability & binding
Computed clogP; experimental logP not reported
Physicochemical Properties logP Solubility Medicinal Chemistry

Piperidine vs. Morpholine at the 4‑Position: Topological PSA and H‑Bond Acceptor Count

The 4‑piperidine substituent of CAS 1209539-79‑6 yields a topological polar surface area (tPSA) of 85 Ų, which is lower than the 94 Ų expected for the analogous 4‑morpholine compound [1]. This tPSA value falls within the favorable range (<90 Ų) for blood‑brain barrier penetration, whereas the morpholine analog exceeds the typical CNS drug threshold [2].

Polar surface area
Class‑level inference
tPSA = 85 Ų vs ≈ 94 Ų (Δ −9 Ų)
Favorable for CNS penetration studies
Calculated tPSA; experimental values pending
Polar Surface Area Blood‑Brain Barrier Permeability CNS Drug Design

PDE9A Inhibitory Activity: Class‑Level Potency Context for Pyrazolo[3,4-d]pyrimidine Sulfonamides

While the exact PDE9A IC₅₀ of CAS 1209539-79‑6 has not been reported, structurally related pyrazolo[3,4-d]pyrimidine ketone compounds in US 9,617,269 exhibit IC₅₀ values ranging from 5.5 nM to 121 nM against the PDE9A catalytic domain [1]. The ethanesulfonamide side‑chain of CAS 1209539-79‑6 introduces a flexible hydrogen‑bond donor/acceptor motif not present in the ketone series, which could modulate cGMP‑binding pocket interactions and thus alter inhibitory potency relative to the reported values.

PDE9A inhibition in analogs
Class‑level inference
IC₅₀ range: 5.5–121 nM (patent compounds)
Benchmark for scaffold; direct data pending
Not yet determined for this compound
PDE9A Inhibition cGMP Signaling Neuroscience

Sigma‑1 Receptor Pharmacophore Overlap: Structural Determinants from the Pyrazolo[3,4-d]pyrimidine Sigma Ligand Series

The pyrazolo[3,4-d]pyrimidine core with an N1‑ethyl linker and a basic amine is a recognized sigma‑1 receptor pharmacophore, as exemplified by compounds in EP 2,734,512 B1 [1]. CAS 1209539‑79‑6 retains all three pharmacophoric elements (core, ethylene spacer, piperidine), suggesting potential sigma‑1 affinity. However, the ethanesulfonamide terminus replaces the amide or urea motifs typically found in high‑affinity sigma‑1 ligands in this series, and the impact of this substitution on sigma‑1 Kᵢ remains unquantified.

Sigma‑1 pharmacophore
Supporting evidence
Core + ethylene spacer + piperidine present
Supports inclusion in sigma screening cascades
Affinity (Kᵢ) not measured
Sigma‑1 Receptor CNS Disorders Pain

Recommended Application Scenarios for CAS 1209539-79-6 Based on Structural Differentiation Evidence


CNS Penetration‑Focused PDE9A or Sigma‑1 Screening

With a tPSA of 85 Ų, this compound is structurally suited for blood‑brain barrier penetration studies. Procure for head‑to‑head PDE9A enzymatic assays (benchmarked against WYQ‑91, IC₅₀ = 5.5 nM) and sigma‑1 binding assays (vs. EP 2,734,512 series) to quantify the impact of the ethanesulfonamide group on target engagement and CNS exposure [1] [2].

Lipophilicity‑Dependent ADME Profiling

The elevated clogP (~1.47) relative to the methanesulfonamide analog makes this compound a useful probe for assessing the effect of incremental lipophilicity on permeability, efflux ratios (e.g., Caco‑2, MDCK‑MDR1), and microsomal stability within the pyrazolopyrimidine series [1].

Kinase Selectivity Panel Screening

The pyrazolo[3,4-d]pyrimidine scaffold is a recognized kinase hinge‑binding motif. Procure this compound for broad‑panel kinase profiling (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to establish its selectivity fingerprint, using the existing PDE9A SAR data (5.5–121 nM range) as a reference point for data normalization [1].

Application
Selection Property
Validation Focus
CNS‑penetration PDE9A / sigma‑1 screening
Low tPSA profile
Head‑to‑head PDE9A enzymatic & sigma‑1 binding assays
Lipophilicity‑dependent ADME profiling
Higher lipophilicity in series
Caco‑2 permeability & microsomal stability
Kinase selectivity panel screening
Kinase hinge‑binding scaffold
Broad‑panel kinase profiling with PDE9A SAR reference
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